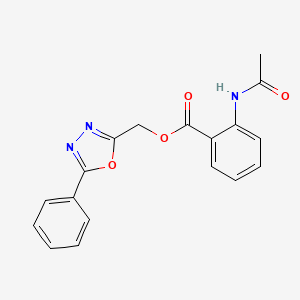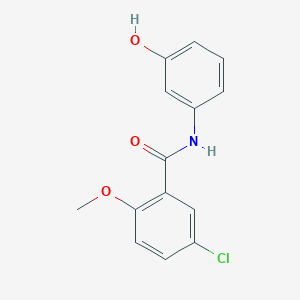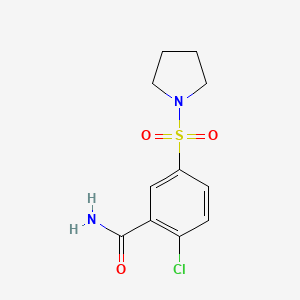![molecular formula C13H8ClF3N2O B4408049 N-[2-chloro-4-(trifluoromethyl)phenyl]nicotinamide CAS No. 62315-05-3](/img/structure/B4408049.png)
N-[2-chloro-4-(trifluoromethyl)phenyl]nicotinamide
Descripción general
Descripción
N-[2-chloro-4-(trifluoromethyl)phenyl]nicotinamide, also known as TPN-171, is a small molecule inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. TPN-171 has been shown to have potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
The mechanism of action of N-[2-chloro-4-(trifluoromethyl)phenyl]nicotinamide involves the inhibition of CK2 activity. CK2 is a key regulator of various signaling pathways involved in cell proliferation, survival, and apoptosis. By inhibiting CK2, this compound can disrupt these signaling pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. For example, this compound can inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and immune responses. This compound has also been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-chloro-4-(trifluoromethyl)phenyl]nicotinamide is that it is a highly specific inhibitor of CK2, meaning that it does not affect other kinases or cellular processes. This specificity makes this compound a valuable tool for studying the role of CK2 in various biological processes. However, one limitation of this compound is that it is a relatively new compound, and its long-term effects on cells and tissues are not well understood.
Direcciones Futuras
There are several future directions for research on N-[2-chloro-4-(trifluoromethyl)phenyl]nicotinamide. One area of interest is the development of this compound as a therapeutic agent for cancer and other diseases. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans. Another area of research is the elucidation of the molecular mechanisms underlying the effects of this compound on CK2 and other signaling pathways. Finally, there is interest in developing new and more efficient synthesis methods for this compound to facilitate its use in research and clinical applications.
Aplicaciones Científicas De Investigación
N-[2-chloro-4-(trifluoromethyl)phenyl]nicotinamide has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that this compound inhibits the activity of CK2 in various cancer cell lines, leading to decreased cell viability and increased apoptosis. In vivo studies have demonstrated that this compound can inhibit tumor growth in mouse models of breast cancer, glioblastoma, and other cancers.
Propiedades
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O/c14-10-6-9(13(15,16)17)3-4-11(10)19-12(20)8-2-1-5-18-7-8/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYHEVLSLBXXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388161 | |
| Record name | 3-Pyridinecarboxamide, N-[2-chloro-4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62315-05-3 | |
| Record name | 3-Pyridinecarboxamide, N-[2-chloro-4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4407978.png)

![2-[(4-ethoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4407980.png)
![N-[4-(4-morpholinyl)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407984.png)

![N-{2-[(1-chloro-2-naphthyl)oxy]ethyl}prop-2-en-1-amine hydrochloride](/img/structure/B4407998.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4408025.png)
![1-{2-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4408035.png)


![3-{[(3-bromophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B4408053.png)
![1-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}propan-1-one hydrochloride](/img/structure/B4408056.png)
amine hydrochloride](/img/structure/B4408062.png)